molecular formula C12H9F4NO3 B2910398 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid CAS No. 1024222-29-4

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid

Cat. No.: B2910398
CAS No.: 1024222-29-4
M. Wt: 291.202
InChI Key: LRQMZKYMRFITJK-UHFFFAOYSA-N
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Description

Significance of Cyclopropanes in Medicinal Chemistry

The cyclopropane ring has emerged as a critical structural motif in modern drug design due to its unique physicochemical properties. The strained three-membered ring system imposes significant conformational restrictions, which enhance binding affinity by reducing entropy loss during target engagement. Its coplanar carbon atoms and shortened C–C bonds (1.51 Å vs. 1.54 Å in alkanes) create electronic perturbations that improve interactions with hydrophobic binding pockets.

Cyclopropanes are particularly effective at addressing drug discovery challenges:

  • Metabolic stabilization : The strengthened C–H bonds (110 kcal/mol vs. 98 kcal/mol in alkanes) resist oxidative degradation by cytochrome P450 enzymes.
  • Bioavailability enhancement : The ring’s semi-rigid structure improves membrane permeability while maintaining water solubility through strategic substitution.
  • Stereochemical control : Chiral cyclopropane centers enable precise spatial alignment with biological targets, as demonstrated in antiviral agents like boceprevir.

These attributes have led to cyclopropane incorporation in 12% of FDA-approved small-molecule drugs, including hepatitis C therapeutics (grazoprevir) and CNS agents (levetiracetam).

Role of Fluorinated Cyclopropanes as Pharmacophores

Fluorination of cyclopropanes synergistically combines the benefits of strain engineering with fluorine’s electronegativity and lipophilicity. Mono- and di-fluorinated cyclopropanes exhibit:

Property Fluorinated Cyclopropane Non-Fluorinated Analog
Metabolic Stability 3.2× longer t₁/₂ Baseline
Membrane Permeability +0.8 LogP Neutral
Target Affinity ΔΔG = -2.1 kcal/mol Baseline

Data adapted from

The C–F bond’s dipole moment (1.41 D) creates favorable electrostatic interactions with arginine residues in enzyme active sites, while fluorines act as hydrogen bond acceptors. Recent biocatalytic methods using engineered myoglobin enable stereoselective synthesis of gem-difluoro cyclopropanes with 99% enantiomeric excess, overcoming historical synthetic challenges.

Importance of Trifluoromethyl Substituents in Drug Design

The trifluoromethyl (–CF₃) group has become indispensable in medicinal chemistry, featured in 35% of new small-molecule drug approvals since 2010. Its incorporation into aromatic systems provides:

  • Enhanced lipophilicity (π+σF = 0.88) for improved membrane traversal
  • Metabolic resistance via strong C–F bonds (485 kJ/mol dissociation energy)
  • Steric mimicry of methyl groups with 30% larger van der Waals radius

In the context of cyclopropane derivatives, the –CF₃ group’s electron-withdrawing nature (-I effect) polarizes adjacent bonds, increasing carboxylic acid acidity (pKa reduction by 1.2–1.5 units). This property is critical for compounds like 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid, where ionization state modulates target engagement and pharmacokinetics.

Carbamoyl-Linked Cyclopropanes in Pharmaceutical Research

Carbamoyl (–NHC(O)–) linkages serve as versatile connectors between cyclopropane cores and aromatic pharmacophores. This group:

  • Constrains molecular conformation through restricted rotation (ΔG‡ = 18–22 kcal/mol for amide bond rotation)
  • Enables hydrogen bonding via the carbonyl oxygen (δ⁻) and NH proton (δ+)
  • Facilitates prodrug strategies through enzymatic cleavage of the carbamate bond

Recent advances in chemoenzymatic synthesis allow stereocontrolled assembly of carbamoylcyclopropanes using engineered myoglobin catalysts, achieving >95% diastereomeric ratios. The patent literature discloses bicyclo[2.2.1]heptane-based carbamoylcyclopropanes as RXFP1 modulators for heart failure, demonstrating clinical relevance.

Properties

IUPAC Name

2-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NO3/c13-8-2-1-5(12(14,15)16)3-9(8)17-10(18)6-4-7(6)11(19)20/h1-3,6-7H,4H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQMZKYMRFITJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorinated aniline moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences
2-{[2-Fluoro-5-(Trifluoromethyl)Phenyl]Carbamoyl}Cyclopropane-1-Carboxylic Acid C₁₂H₉F₄NO₃ ~291.2 (estimated) 2-fluoro-5-(trifluoromethyl)phenyl carbamoyl Reference compound; high fluorine content for enhanced stability and lipophilicity
1-((4-Fluorophenyl)Carbamoyl)Cyclopropane-1-Carboxylic Acid (CAS: 849217-60-3) C₁₁H₉FNO₃ 237.2 4-fluorophenyl carbamoyl Reduced fluorine substitution; simpler aromatic system
2-[(1,2,3-Benzothiadiazol-5-yl)Carbamoyl]Cyclopropane-1-Carboxylic Acid C₁₁H₉N₃O₃S 263.3 Benzothiadiazolyl carbamoyl Heterocyclic substituent; potential for altered bioactivity
1-{[(2-Methylphenyl)Methyl]Carbamoyl}Cyclopropane-1-Carboxylic Acid (VKO) C₁₃H₁₅NO₃ 233.3 2-methylbenzyl carbamoyl Aliphatic-aromatic hybrid substituent; lower fluorine content
1-(2,2-Difluoro-Benzo[1,3]Dioxol-5-yl)Cyclopropane Carboxylic Acid (CAS: 862574-88-7) C₁₁H₇F₂O₄ 258.2 Difluorobenzodioxolyl substituent Oxygen-rich bicyclic system; distinct electronic profile

Key Findings from Comparative Analysis

Compounds with benzothiadiazolyl (e.g., 2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid) or benzodioxolyl substituents (e.g., CAS: 862574-88-7) exhibit divergent electronic properties due to sulfur or oxygen heteroatoms, which may influence solubility and metabolic pathways .

Biological Activity Implications: Cyclopropane carboxylic acids with trifluoromethylphenyl groups (e.g., the target compound) are often explored for antimicrobial and anti-inflammatory applications, as seen in related derivatives synthesized via thiosemicarbazide intermediates .

Synthetic Complexity :

  • The synthesis of benzothiadiazolyl or benzodioxolyl analogs (e.g., CAS: 862574-88-7) requires specialized reagents like difluorobenzodioxol precursors, whereas the target compound’s synthesis likely involves fluorinated aryl isocyanates or carbamoyl chloride intermediates .

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, increasing half-life relative to compounds like VKO .
  • Solubility : Heterocyclic substituents (e.g., benzothiadiazolyl) may introduce polar interactions, improving aqueous solubility but reducing membrane permeability .

Biological Activity

2-{[2-fluoro-5-(trifluoromethyl)phenyl]carbamoyl}cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C11H10F4N2O2C_{11}H_{10}F_4N_2O_2 and a molecular weight of approximately 288.21 g/mol. Its structure includes a cyclopropane core with a carbamoyl group and a trifluoromethyl-substituted phenyl moiety, which are crucial for its biological interactions.

Inhibition Mechanisms

Research indicates that compounds structurally similar to this compound exhibit inhibitory effects on various biological targets, including kinases involved in tumorigenesis. For instance, similar compounds have been shown to inhibit Spleen Tyrosine Kinase (Syk), which plays a critical role in immune responses and cancer progression .

Case Studies

  • Cancer Research : A study demonstrated that related compounds effectively inhibited cell proliferation in several cancer cell lines, suggesting potential anti-cancer properties. The mechanism involved the disruption of signaling pathways associated with cell growth and survival .
  • Cardiovascular Applications : Another investigation highlighted the efficacy of similar compounds in preclinical models for treating cardiovascular diseases. These compounds were noted for their ability to enhance endothelial function and reduce inflammation in arterial injury models .

Data Tables

Biological Activity Reference Effect
Syk Inhibition Reduces tumor growth
Anti-inflammatory Properties Improves endothelial function
Cell Proliferation Inhibition Induces apoptosis in cancer cells

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate oral bioavailability, with studies indicating that structural modifications can enhance solubility and absorption rates. This is crucial for developing effective therapeutic agents.

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